2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine
Description
2,6-Dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure
Properties
Molecular Formula |
C10H12N2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2,6-dimethyl-3-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H12N2S/c1-6-4-5-8-9(13-3)7(2)12-10(8)11-6/h4-5H,1-3H3,(H,11,12) |
InChI Key |
UBQLWEAGTPZIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(N2)C)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2,6-dimethylpyridine, a series of reactions including methylation and thiolation can be employed to introduce the methylthio group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, which offers advantages in terms of reaction control and scalability, can be utilized .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the pyridine ring or the methylthio group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-b]pyridine core .
Scientific Research Applications
2,6-Dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Organic Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: Lacks the methylthio group, which significantly alters its chemical properties and reactivity.
3-Methylthio-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the dimethyl substitution at positions 2 and 6.
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine:
Uniqueness
2,6-Dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both dimethyl and methylthio groups, which confer distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications .
Biological Activity
2,6-Dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 192.281 g/mol. The compound features a pyrrolo[2,3-b]pyridine core structure, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial effects.
1. Anticancer Activity
Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can act as inhibitors of key kinases involved in cancer progression. For instance:
- WEE1 Kinase Inhibition : Compounds structurally related to this compound have been identified as WEE1 kinase inhibitors. WEE1 is crucial in regulating the cell cycle and its inhibition can lead to enhanced sensitivity of cancer cells to chemotherapy .
| Compound | Target | IC50 Value |
|---|---|---|
| This compound | WEE1 Kinase | TBD |
2. Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory assays:
- COX-2 Inhibition : In vitro studies indicated that related compounds can inhibit cyclooxygenase-2 (COX-2) activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
| Compound | COX-2 IC50 (μM) | Celecoxib IC50 (μM) |
|---|---|---|
| This compound | TBD | 0.04 |
3. Antimicrobial Activity
Preliminary data suggest that derivatives of this compound may possess antimicrobial properties. Further investigation is required to elucidate the specific mechanisms and efficacy against various pathogens.
Case Studies
Several studies have evaluated the biological activity of pyrrolo[2,3-b]pyridine derivatives:
- Study on Anticancer Properties : A recent study highlighted the ability of pyrrolo[2,3-b]pyridine derivatives to induce apoptosis in cancer cell lines through the inhibition of critical signaling pathways .
- Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory effects in animal models using carrageenan-induced paw edema as a measure of efficacy. The results demonstrated significant reductions in inflammation compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
